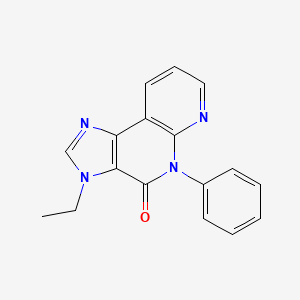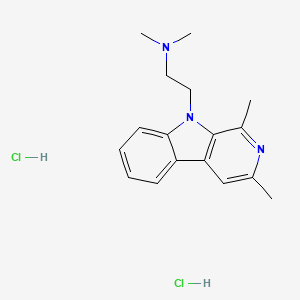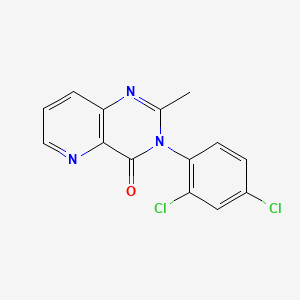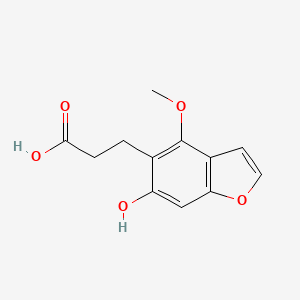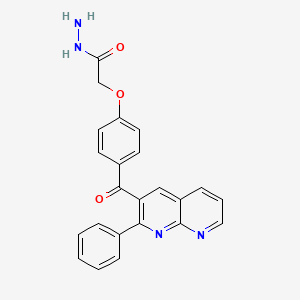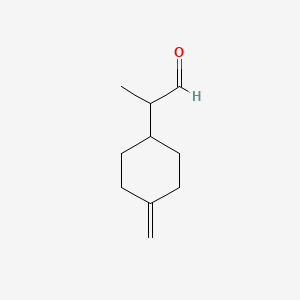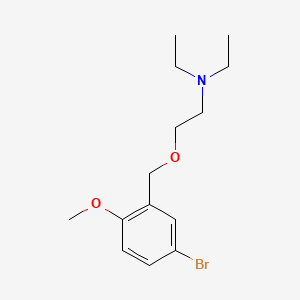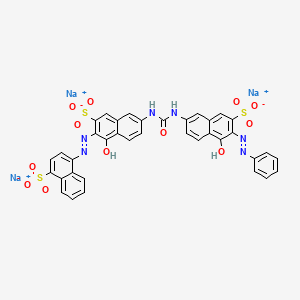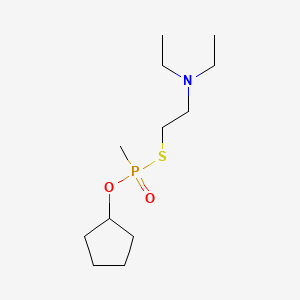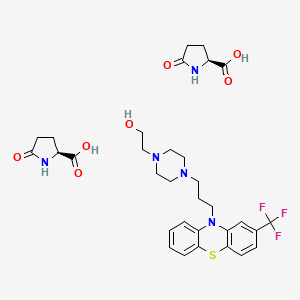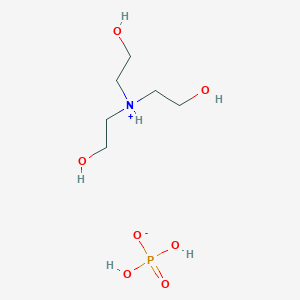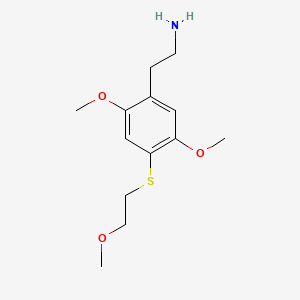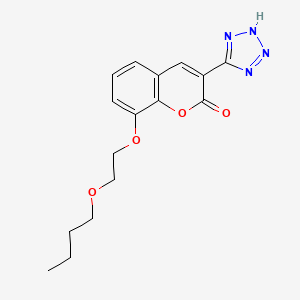
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate is a complex organic compound that features a tetrazole ring, a biphenyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in a solvent like 1-methyl-2-pyrrolidinone .
The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with an appropriate thiol compound under mild conditions. The final step is the esterification of the biphenyl carboxylic acid with the thioether-tetrazole intermediate, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Triethylamine hydrochloride, 4-dimethylaminopyridine (DMAP).
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Amines: Formed from the reduction of nitro groups.
Substituted Tetrazoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.
Mécanisme D'action
The mechanism of action of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The tetrazole ring can mimic carboxylic acid groups, allowing it to interact with biological targets in a similar manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring but lacks the biphenyl and thioether groups.
Ethyl 2-(1-Phenyl-1H-tetrazol-5-ylthio)acetate: Similar thioether linkage but different ester group.
1-Phenyl-2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)ethanone: Contains a ketone group instead of the biphenyl carboxylate
Uniqueness
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate is unique due to its combination of a tetrazole ring, thioether linkage, and biphenyl carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
133506-49-7 |
|---|---|
Formule moléculaire |
C22H18N4O2S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-(1-phenyltetrazol-5-yl)sulfanylethyl 4-phenylbenzoate |
InChI |
InChI=1S/C22H18N4O2S/c27-21(19-13-11-18(12-14-19)17-7-3-1-4-8-17)28-15-16-29-22-23-24-25-26(22)20-9-5-2-6-10-20/h1-14H,15-16H2 |
Clé InChI |
JHJOAMRKEOTZER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCSC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


